2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H7FN2O. It is a fluorinated pyridine derivative, which makes it an interesting subject for various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine with ethylamine under controlled conditions to introduce the amino group at the desired position . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fluorinated and aminated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways . The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-chloropyridin-3-yl)ethan-1-one
- 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one
- 2-Amino-1-(5-iodopyridin-3-yl)ethan-1-one
Uniqueness
Compared to its halogenated analogs, 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H7FN2O |
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Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-amino-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2,9H2 |
InChI Key |
PHSIOSCAAVYKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)CN |
Origin of Product |
United States |
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